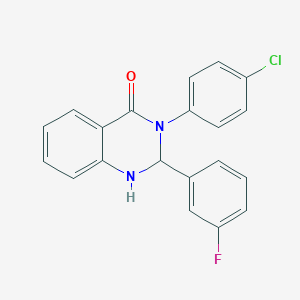
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BGS-649, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. BGS-649 is a glycine transporter type 1 (GlyT1) inhibitor, which means that it can modulate the levels of glycine in the brain, leading to a range of biochemical and physiological effects.
作用機序
BGS-649 acts as a competitive inhibitor of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting the activity of this compound, BGS-649 can increase the levels of glycine in the synaptic cleft, leading to enhanced NMDA receptor activity and modulation of neurotransmitter levels.
Biochemical and Physiological Effects:
BGS-649 has been shown to have a range of biochemical and physiological effects in preclinical models. These include increased levels of glycine in the brain, enhanced NMDA receptor activity, modulation of neurotransmitter levels, and improved cognitive function in animal models of schizophrenia and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using BGS-649 in lab experiments is its specificity for N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which allows for targeted modulation of glycine levels in the brain. However, the low yield of the synthesis process and the limited availability of the compound can be a significant limitation for lab experiments.
将来の方向性
There are several potential future directions for research on BGS-649. These include further studies on the safety and efficacy of the compound in preclinical models, clinical trials to evaluate its therapeutic potential in neurological and psychiatric disorders, and the development of more efficient synthesis methods to improve the availability of the compound for research purposes.
In conclusion, BGS-649 is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. The synthesis of BGS-649 involves several steps, and the compound has been extensively studied in preclinical models for its potential therapeutic applications. BGS-649 acts as a competitive inhibitor of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, leading to increased levels of glycine in the synaptic cleft and enhanced NMDA receptor activity. While there are several advantages to using BGS-649 in lab experiments, the limited availability of the compound can be a significant limitation. There are several potential future directions for research on BGS-649, including further studies on its safety and efficacy and the development of more efficient synthesis methods.
合成法
The synthesis of BGS-649 involves several steps, starting with the reaction of 4-ethoxyphenylboronic acid and 4-bromoanisole in the presence of a palladium catalyst to form 4-ethoxyphenyl-4'-methoxybiphenyl. This intermediate is then reacted with p-toluenesulfonyl chloride to form 4-ethoxyphenyl-4'-methoxybiphenyl-4-sulfonic acid. The final step involves the reaction of this intermediate with N-(2-aminoethyl)glycine to form BGS-649. The overall yield of the synthesis process is reported to be around 20%.
科学的研究の応用
BGS-649 has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders. N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors like BGS-649 have been shown to increase the levels of glycine in the brain, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors and modulate the levels of several neurotransmitters, including dopamine, serotonin, and glutamate.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-2-29-19-11-9-18(10-12-19)25(32(27,28)20-6-4-3-5-7-20)15-23(26)24-17-8-13-21-22(14-17)31-16-30-21/h3-14H,2,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFXEFVLTKVIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
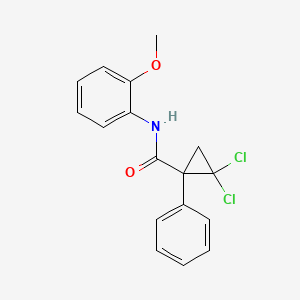
![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)
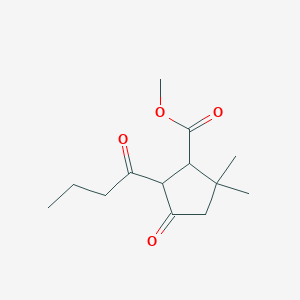
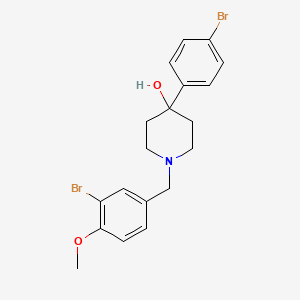
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
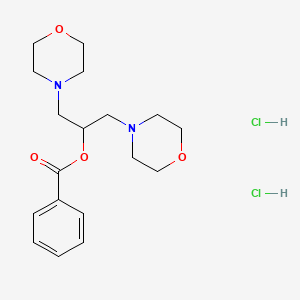
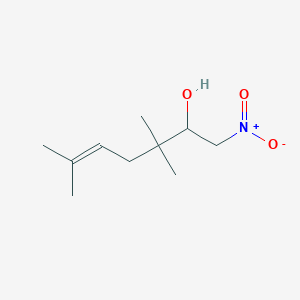
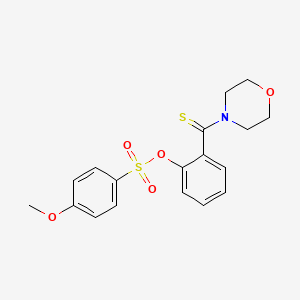
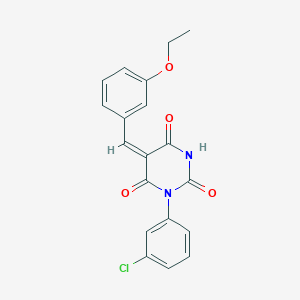
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B4933753.png)

